2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-7-amine
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Overview
Description
2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-7-amine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of 2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-7-amine typically involves the condensation of aminopyrazoles with β-dicarbonyl compounds. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures ranging from 80°C to 120°C .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of its antitumor activity, the compound may inhibit enzymes involved in DNA replication or repair, leading to the suppression of tumor cell growth .
Comparison with Similar Compounds
2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-7-amine can be compared with other similar compounds, such as:
2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound is known for its energetic properties and is used in the development of heat-resistant explosives.
The uniqueness of this compound lies in its specific substituents, which confer distinct photophysical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12N4 |
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Molecular Weight |
176.22 g/mol |
IUPAC Name |
2-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C9H12N4/c1-6(2)7-5-9-11-4-3-8(10)13(9)12-7/h3-6H,10H2,1-2H3 |
InChI Key |
NRLRQRBXHJTEAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C(=CC=NC2=C1)N |
Origin of Product |
United States |
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